molecular formula C31H27BO2 B2545123 9,9-Spirodifluorene-2-Boronic acid pinacol ester CAS No. 884336-44-1

9,9-Spirodifluorene-2-Boronic acid pinacol ester

Cat. No.: B2545123
CAS No.: 884336-44-1
M. Wt: 442.37
InChI Key: VZMLUIPYIYNRGP-UHFFFAOYSA-N
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Scientific Research Applications

9,9-Spirodifluorene-2-Boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is used in the synthesis of different types of organic optoelectronic materials, organic light-emitting devices, and hybrid materials .

Future Directions

This compound has potential usage in the synthesis of 1,2-diphenylindolizine derivatives for organic light-emitting diodes (OLEDs) and in the synthesis of pyrene-fluorene based chromophores for applications in photocatalysis and organic electronic devices .

Chemical Reactions Analysis

Types of Reactions: 9,9-Spirodifluorene-2-Boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 9,9-Spirodifluorene-2-Boronic acid pinacol ester is unique due to its spiro structure, which imparts stability and rigidity to the molecule. This structural feature makes it particularly suitable for use in optoelectronic materials, where stability and performance are critical .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)20-17-18-24-23-13-7-10-16-27(23)31(28(24)19-20)25-14-8-5-11-21(25)22-12-6-9-15-26(22)31/h5-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMLUIPYIYNRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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